molecular formula C18H24N4O3S B3870465 3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B3870465
M. Wt: 376.5 g/mol
InChI Key: WQNBJRIUZRQZJE-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a combination of phenoxymethyl, piperidinylsulfonyl, and tetrahydropyrazolopyridine moieties

Properties

IUPAC Name

3-(phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-26(24,21-10-5-2-6-11-21)22-12-9-17-16(13-22)18(20-19-17)14-25-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNBJRIUZRQZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCC3=C(C2)C(=NN3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenoxymethyl group, followed by the introduction of the piperidinylsulfonyl group. The final step involves the cyclization to form the tetrahydropyrazolopyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, 3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

What sets 3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-(Phenoxymethyl)-5-piperidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

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